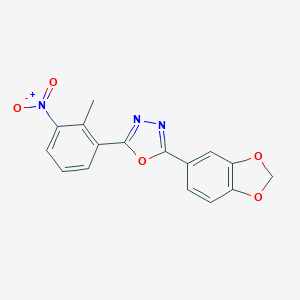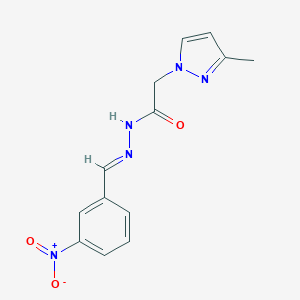![molecular formula C17H16N4O2 B449880 (2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B449880.png)
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide is a complex organic compound with the molecular formula C17H16N4O2 This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a pyrazolyl group attached to an acrylamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with cyclopropylamine and cyanoacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acrylamides.
Applications De Recherche Scientifique
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide
- 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
- 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)acrylamide
Uniqueness
(2E)-2-cyano-N-cyclopropyl-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may result in different reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H16N4O2 |
|---|---|
Poids moléculaire |
308.33g/mol |
Nom IUPAC |
(E)-2-cyano-N-cyclopropyl-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C17H16N4O2/c1-23-15-6-2-11(3-7-15)16-13(10-19-21-16)8-12(9-18)17(22)20-14-4-5-14/h2-3,6-8,10,14H,4-5H2,1H3,(H,19,21)(H,20,22)/b12-8+ |
Clé InChI |
SFWIDQRQRQQCCD-XYOKQWHBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3CC3 |
SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3CC3 |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B449797.png)
![N'-[1-(3-chlorophenyl)propylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B449800.png)
![N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B449801.png)
![N'-[(5-{2-chloro-4-nitrophenyl}-2-furyl)methylene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B449803.png)
![N'-[(E)-furan-3-ylmethylidene]furan-2-carbohydrazide](/img/structure/B449804.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B449805.png)
![N~3~-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B449806.png)
![2-bromo-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B449807.png)
![5-chloro-2-methoxy-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B449808.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-furohydrazide](/img/structure/B449810.png)
![N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B449813.png)

![2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B449815.png)

